2-Chloro-1-(2,4-dichloropyridin-3-YL)ethanone
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Overview
Description
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4Cl3NO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the chlorination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloropyridin-3-yl)ethanone
- 2,4-Dichloropyridine
- 2-Chloro-3-pyridinecarboxaldehyde
Uniqueness
2-Chloro-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to its specific chlorination pattern and the presence of both chlorine and ethanone functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H4Cl3NO |
---|---|
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4Cl3NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2 |
InChI Key |
OTVZPHNQZHHSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)CCl)Cl |
Origin of Product |
United States |
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